methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-10(12)9-7-5-3-2-4-6-8(7)14-11-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGBXLIIAKWBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with cyclohepta[b]pyrrol-8-one ketones as key precursors. These ketones provide the seven-membered ring scaffold with a ketone functional group positioned to allow further functionalization and ring closure to the oxazole system.
Alkylation of Cyclohepta[b]pyrrol-8-one Ketones
The initial step involves nitrogen alkylation of the cyclohepta[b]pyrrol-8-one ketones using alkyl or aralkyl halides. This reaction is performed in anhydrous N,N-dimethylformamide (DMF) with sodium hydride (NaH) as a base at low temperature (0 °C) followed by stirring at room temperature. The alkylation yields 1-substituted tetrahydrocyclohepta[b]pyrrol-8(1H)-one derivatives in high yields (80–96%).
- Substrate: cyclohepta[b]pyrrol-8-one (7 or 8)
- Base: NaH (10 mmol)
- Solvent: anhydrous DMF (17 mL)
- Temperature: 0 °C to room temperature
- Alkylating agent: alkyl or aralkyl halide (13.5 mmol)
- Reaction time: 1.5 h stirring after base addition, then until completion after alkyl halide addition
After reaction completion, the mixture is poured onto crushed ice, and the product is isolated by filtration or extracted with dichloromethane, dried, and purified by column chromatography using dichloromethane as eluent.
Formation of Enaminoketone Intermediates
The alkylated ketones are then converted into enaminoketones, which are key intermediates for oxazole ring formation. This is achieved by reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) in DMF under microwave irradiation conditions.
- Substrate: alkylated ketones (e.g., compounds 6 and 9–16)
- Reagent: DMFDMA (excess)
- Solvent: DMF
- Heating: microwave irradiation at 50 W, 100 °C, max pressure 100 psi
- Reaction monitored by TLC until completion
This step yields enaminoketones with high efficiency (86–96%).
Purification and Characterization
The final compounds are purified by column chromatography on silica gel and characterized by:
- 1H and 13C NMR spectroscopy (typically 200 MHz for 1H and 50 MHz for 13C)
- Elemental analysis (C, H, N) within ±0.4% of theoretical values
- High-performance liquid chromatography (HPLC) to confirm purity (>95%)
Summary Table of Preparation Steps
Research Findings and Notes
- The synthetic route is designed to maintain functional groups critical for biological activity, such as the methyl carboxylate ester.
- Microwave-assisted synthesis accelerates the formation of enaminoketones, improving reaction efficiency and yields.
- The α-position to the ketone in cyclohepta[b]pyrrol-8-one is strategically used for electrophilic substitution, enabling subsequent ring closure.
- The final fused tricyclic oxazole compounds have been studied for their potent anticancer activities, which underscores the importance of the synthetic methodology in accessing biologically relevant molecules.
Chemical Reactions Analysis
Types of Reactions: Methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole rings or the conversion of the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with ketone or aldehyde groups, while reduction can produce alcohols or amines .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C10H11NO3
- Molecular Weight : 191.20 g/mol
- CAS Number : 1803611-76-8
The compound features a cycloheptane ring fused with an oxazole moiety, contributing to its unique reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the potential of methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate as a candidate for anticancer therapies. Research indicates that derivatives of cyclohepta[d][1,2]oxazoles exhibit significant activity against various cancer cell lines. For instance, a study reported the synthesis of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles that demonstrated efficacy in treating hyperproliferative conditions such as neoplasms .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may possess activity against certain bacterial strains, making it a candidate for further development in antibiotic research.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies involving cyclization reactions of appropriate precursors. The ability to modify the structure by introducing different substituents has led to the development of a library of derivatives with enhanced biological activities.
Case Study 1: Synthesis and Characterization
A comprehensive study involved the synthesis of several derivatives of cyclohepta[d][1,2]oxazoles. The characterization was performed using techniques such as NMR and mass spectrometry to confirm the structures and assess purity levels. The results indicated that specific substitutions on the oxazole ring significantly affected the biological activity against cancer cells .
Case Study 2: Biological Evaluation
In another study focusing on the biological evaluation of synthesized compounds including this compound, researchers conducted in vitro assays to determine cytotoxicity against various cancer cell lines. The results showed promising activity with IC50 values indicating effective concentrations for therapeutic applications .
Comparative Analysis of Derivatives
Mechanism of Action
The mechanism of action of methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring system can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may bind to specific receptors, modulating their signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Functional Group and Reactivity Differences
Oxazole vs. Thiazole :
- The replacement of oxygen with sulfur in the thiazole analogue (CAS: 1401319-24-1) increases molecular weight by 73.12 g/mol and alters electronic properties. Thiazoles are more nucleophilic due to sulfur’s polarizability, enhancing reactivity in cross-coupling reactions compared to oxazoles .
Ester vs. Amine/Carboxylic Acid :
- The primary amine derivative (CAS: 1299431-26-7) lacks the ester group, reducing steric hindrance and enabling direct participation in condensation reactions (e.g., Schiff base formation). Conversely, the carboxylic acid analogue (CAS: 1401319-24-1) offers pH-dependent solubility and metal-chelating capabilities .
This structural complexity may enhance binding affinity in biological targets but reduces synthetic accessibility .
Sulfonyl Chloride Derivative :
- The sulfonyl chloride variant (Ref: 3D-NKD16955) is highly reactive, serving as a precursor for sulfonamide linkages. Its electrophilic sulfur center facilitates nucleophilic substitutions, a feature absent in the parent methyl ester compound .
Biological Activity
Methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C10H11NO3
- SMILES Notation: Cc1nc2C(CCCCc2o1)C(O)=O
This compound belongs to a class of oxazole derivatives known for their diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions that form the oxazole ring system. Various synthetic routes have been explored to optimize yield and purity.
Antitumor Activity
This compound has shown promising antitumor activity in various studies. For example:
- In Vitro Studies: The compound was tested against several cancer cell lines. It exhibited significant antiproliferative effects with IC50 values in the micromolar range. Notably, it demonstrated selective toxicity toward tumor cells compared to normal cells .
- Mechanism of Action: The compound appears to inhibit tubulin polymerization and induce apoptosis in cancer cells. This mechanism is similar to other known antitumor agents that target microtubules .
Additional Biological Activities
Apart from its antitumor properties, this compound has been evaluated for other biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects against certain bacterial strains .
- Anti-inflammatory Effects: Some derivatives have shown the ability to reduce inflammation markers in vitro .
Case Studies
Several studies have highlighted the biological potential of this compound:
- Study on Antiproliferative Activity: A study evaluated various derivatives of oxazoles against human cancer cell lines and found that modifications on the oxazole ring significantly influenced their antiproliferative activity. This compound was among the most active compounds tested .
- Toxicity Evaluation: In an assessment of cytotoxicity in normal human cells (e.g., peripheral blood lymphocytes), this compound showed high selectivity with IC50 values greater than 10 μM for normal cells compared to lower values for cancer cells .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for preparing methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate?
A common approach involves cycloaddition or multi-step esterification. For example, refluxing intermediates with aryl acids (as seen in benzoxazole carboxylate synthesis) can yield bicyclic oxazole derivatives . Key steps include temperature control (e.g., reflux conditions) and stoichiometric optimization of reactants like trichlorotriazine or methoxyphenol derivatives . Post-synthesis purification via column chromatography is critical to achieve >95% purity, as emphasized in industrial protocols .
Q. How can the structural identity of this compound be confirmed post-synthesis?
Use a combination of spectroscopic techniques:
- NMR : Analyze proton environments (e.g., cycloheptane ring protons δ 1.5–2.5 ppm, ester methyl groups δ 3.7–3.9 ppm) .
- IR : Confirm ester carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and oxazole ring vibrations at 1600–1650 cm⁻¹ .
- Mass Spectrometry : Verify molecular ion peaks at m/z 195.22 (matching molecular weight C₁₀H₁₃NO₃) .
Q. What storage conditions are optimal for maintaining stability?
Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, as oxazole rings can degrade in humid environments .
Advanced Research Questions
Q. How can reaction yields be improved during scale-up synthesis?
Optimize catalyst systems (e.g., transition-metal catalysts for cycloaddition) and employ flow chemistry to enhance heat/mass transfer. Evidence from triazole carboxylate synthesis shows that stepwise hydroxymethylation and oxidation can increase yields from 25% to 32% via controlled reagent addition . Monitor intermediates using HPLC to identify bottlenecks .
Q. What strategies resolve contradictions in spectral data during characterization?
- Contradictory NMR Peaks : Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals, particularly in crowded regions (e.g., cycloheptane protons) .
- Purity Discrepancies : Cross-validate with orthogonal methods (e.g., HPLC retention time vs. LC-MS) .
- Unexpected Byproducts : Use high-resolution mass spectrometry (HRMS) to identify impurities and adjust reaction conditions (e.g., reducing excess reagents) .
Q. How can computational methods aid in predicting the compound’s reactivity or bioactivity?
Q. What are the challenges in derivatizing the cycloheptane ring for functional studies?
The strained seven-membered ring complicates regioselective modifications. Strategies include:
- Directed C–H Activation : Use palladium catalysts to functionalize specific positions .
- Protecting Group Strategies : Temporarily block the ester group to enable selective alkylation/oxidation .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
